molecular formula C11H12N2OS2 B5481016 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 179041-02-2

5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5481016
CAS No.: 179041-02-2
M. Wt: 252.4 g/mol
InChI Key: JCDAAUZHHDTSTG-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a thieno and pyrimidinone ring system.

Properties

IUPAC Name

5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-4-5-15-11-12-9(14)8-6(2)7(3)16-10(8)13-11/h4H,1,5H2,2-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDAAUZHHDTSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347301
Record name ST081857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179041-02-2
Record name ST081857
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with prop-2-enylsulfanyl reagents under specific conditions. One common method involves the use of allyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group at position 2 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

  • Arylation : Substitution with aryl halides via Ullmann or Buchwald-Hartwig coupling.

Example Reaction:

Compound+R-XBase5,6-Dimethyl-2-(R-sulfanyl)-derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{5,6-Dimethyl-2-(R-sulfanyl)-derivative} + \text{HX}

Key Conditions :

  • Solvents: DMF, THF

  • Catalysts: K₂CO₃, CuI

  • Temperature: 80–120°C

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

Oxidizing AgentProductConditionsYield (%)Reference
H₂O₂ (30%)SulfoxideRT, 2h78
mCPBASulfone0°C, 1h92

Cycloaddition Reactions

The prop-2-enylsulfanyl substituent participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Reaction Pathway:

Compound+DienophileThienopyrimidine-fused cyclohexene derivative\text{Compound} + \text{Dienophile} \rightarrow \text{Thienopyrimidine-fused cyclohexene derivative}

Key Observations :

  • Regioselectivity driven by electron-withdrawing pyrimidinone ring.

  • Products show enhanced planar rigidity, useful in medicinal chemistry .

Functionalization at Position 4

The 4-oxo group undergoes condensation with hydrazines or amines to form hydrazones or Schiff bases:

Example with Hydrazine:

Compound+NH2NH24-Hydrazono-derivative+H2O\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{4-Hydrazono-derivative} + \text{H}_2\text{O}

Conditions :

  • Ethanol reflux, 6h

  • Catalyst: AcOH

  • Yield: 65–85%

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at position 7 (para to sulfur):

ReactionReagentProductConditionsReference
NitrationHNO₃/H₂SO₄7-Nitro derivative0–5°C, 1h
HalogenationCl₂/FeCl₃7-Chloro derivativeRT, 2h
Vilsmeier-HaackPOCl₃/DMF7-Formyl derivative60°C, 4h

Hydrogenation of the Prop-2-enyl Group

The allyl sulfanyl side chain undergoes catalytic hydrogenation to form a propylsulfanyl derivative:

Compound+H2Pd/C5,6-Dimethyl-2-propylsulfanyl-derivative\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{5,6-Dimethyl-2-propylsulfanyl-derivative}

Conditions :

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Yield: 95%

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura : With aryl boronic acids to form biaryl sulfides.

  • Sonogashira : With terminal alkynes for alkyne-functionalized derivatives.

Example (Suzuki):

Compound+Ar-B(OH)2Pd(PPh3)42-Arylthio-derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-Arylthio-derivative}

Key Metrics :

  • Yields: 70–90%

  • Ligands: PPh₃ or XPhos

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the thienopyrimidine ring undergoes rearrangement to form quinazoline analogs, though this is less common .

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one has been researched for its potential as an anti-cancer agent. Studies indicate that compounds in the thieno[2,3-d]pyrimidine class exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study published in Tetrahedron Letters demonstrated that derivatives of thieno[2,3-d]pyrimidines showed promising activity against human cancer cell lines. The compound was synthesized and tested for its ability to inhibit cell proliferation in vitro. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

Research has shown that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In a study focused on synthesizing and evaluating new thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications to the structure enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in disk diffusion assays .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition Assays

A study explored the inhibitory effects of thieno[2,3-d]pyrimidine derivatives on specific enzymes related to cancer metabolism. The results indicated that the compound could effectively inhibit key enzymes, leading to reduced metabolic activity in cancer cells .

Agricultural Applications

There is emerging interest in the use of thieno[2,3-d]pyrimidine derivatives as agrochemicals due to their biological activity.

Case Study: Pesticidal Activity

Research has indicated that certain derivatives may possess herbicidal or fungicidal properties. In field trials, compounds similar to 5,6-Dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one demonstrated effectiveness in controlling specific plant pathogens and pests .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allylthio-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 5,6-dimethyl-2-prop-2-enylthio-3-hydrothiopheno[2,3-d]pyrimidin-4-one

Uniqueness

5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both thieno and pyrimidinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5,6-Dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H12N2OS2
  • Molecular Weight : 252.4 g/mol
  • CAS Number : Not specified in the provided data but can be referenced through various chemical databases.

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with various biological targets. The thieno[2,3-d]pyrimidine framework is known for its ability to inhibit specific enzymes and receptors involved in disease processes.

Antioxidant Activity

Research indicates that compounds within the thieno family exhibit antioxidant properties. For instance, studies have shown that thieno[2,3-c]pyrazole derivatives can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in cellular models . This suggests that 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one may similarly exhibit protective effects in biological systems.

Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential. They may act by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study highlighted the effectiveness of related compounds in targeting aurora kinase, an enzyme crucial for cell division in cancer cells . This positions 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one as a candidate for further anticancer research.

Biological Activity Summary Table

Biological ActivityEvidence/Study Reference
AntioxidantThienopyrazole derivatives showed protective effects against oxidative stress
AnticancerPotential as an aurora kinase inhibitor
AntimicrobialRelated compounds demonstrated antimicrobial activity

Case Studies and Research Findings

  • Antioxidant Effects : A study on thienopyrazole compounds demonstrated their ability to prevent erythrocyte damage caused by oxidative agents. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls exposed to harmful substances like 4-nonylphenol .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound (7a)12 ± 1.03
    Thienopyrazole Compound (7b)0.6 ± 0.16
  • Anticancer Activity : In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest a need for further exploration into the specific pathways affected by 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one.

Q & A

Q. What are the common synthetic routes for preparing derivatives of 5,6-dimethyl-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one?

  • Methodological Answer: The synthesis typically involves cyclization reactions of thiophene precursors with thiourea or cyanamide derivatives. For example, substituted thieno[2,3-d]pyrimidin-4-ones can be synthesized via condensation of 2-aminothiophene-3-carbonitrile intermediates with prop-2-enylsulfanyl groups under acidic conditions. Reaction optimization often requires refluxing in ethanol or acetic acid, with yields ranging from 58% to 96% depending on substituent reactivity .
  • Key Steps:
  • Introduction of the prop-2-enylsulfanyl group via nucleophilic substitution at the 2-position.
  • Methylation at the 5,6-positions using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Critical for confirming substituent positions and regioselectivity. For example, the prop-2-enylsulfanyl group shows characteristic vinyl proton signals at δ 5.2–5.8 ppm (multiplet) and a thioether sulfur adjacent to the pyrimidinone ring (δ 3.8–4.2 ppm for SCH2) .
  • IR Spectroscopy: Detects carbonyl stretching (C=O) at ~1680–1700 cm⁻¹ and thioether (C-S) vibrations at 650–750 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) and fragment patterns consistent with the core structure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry, bond lengths, and dihedral angles. For example, in related compounds, SC-XRD confirmed the planarity of the thienopyrimidinone core (mean C–C bond length: 1.40 Å) and the spatial orientation of substituents like the prop-2-enylsulfanyl group (torsion angle: 85–90°) .
  • Key Parameters:
  • Data-to-parameter ratio >14:1 ensures model reliability.
  • R-factor <0.05 indicates high accuracy .

Q. What strategies optimize reaction yields when introducing sulfanyl substituents at the 2-position?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for sulfanyl groups.
  • Catalysis: Use of K2CO3 or triethylamine as a base improves deprotonation of thiol precursors.
  • Temperature Control: Reactions performed at 60–80°C minimize side products (e.g., disulfide formation). For example, 2-(prop-2-enylsulfanyl) derivatives achieved 72–83% yields under these conditions .

Q. How do structural modifications at the 2- and 5,6-positions influence biological activity?

  • Methodological Answer:
  • 2-Position (Sulfanyl Group): Bulky or electron-withdrawing substituents (e.g., arylthio) enhance binding to enzymes like dihydrofolate reductase (DHFR) by increasing hydrophobic interactions. For instance, 2-(4-chlorophenyl)sulfanyl analogs showed IC50 values <1 µM against bacterial DHFR .
  • 5,6-Positions (Methyl Groups): Methylation increases lipophilicity and metabolic stability. Derivatives with 5,6-dimethyl groups exhibited improved bioavailability in murine models compared to non-methylated analogs .

Q. What computational methods predict binding affinity to target enzymes like DHFR?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina, Glide): Models ligand-enzyme interactions using crystal structures (PDB: 1RA2 for DHFR). Key residues (e.g., Asp27, Leu28) form hydrogen bonds with the pyrimidinone carbonyl and sulfanyl groups .
  • QSAR Studies: Hammett constants (σ) of substituents correlate with inhibitory activity (R² >0.85 in DHFR inhibition models) .

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